alpha-Spinasterol
Description
Contextualization of Phytosterols (B1254722) in Biological Research
Phytosterols, or plant sterols, are a group of steroid compounds similar to cholesterol that are found in plants, fungi, and algae. wikipedia.org These naturally occurring compounds are essential components of plant cell membranes, where they play a crucial role in regulating membrane fluidity and permeability. In the realm of biological research, phytosterols have garnered considerable attention for their diverse physiological and pharmacological effects in animals and humans. researchgate.net More than 250 different phytosterols have been identified, with β-sitosterol, campesterol, and stigmasterol (B192456) being among the most common. wikipedia.orgmdpi.com
Research into phytosterols has revealed their potential health benefits, particularly in the context of cardiovascular health. mdpi.com They are known to competitively inhibit the absorption of dietary and biliary cholesterol in the intestines, which can lead to a reduction in blood cholesterol levels. ijcrt.org This has led to the development of phytosterol-enriched functional foods and dietary supplements aimed at managing hypercholesterolemia. wikipedia.org Beyond their cholesterol-lowering effects, studies have explored the anti-inflammatory, antioxidant, and anticancer properties of various phytosterols, broadening their significance in biomedical research. nih.gov
Historical Perspective of Alpha-Spinasterol Discovery and Initial Investigations
This compound, a stigmastane-type phytosterol, was first isolated in 1932 by M.C. Hart and F.W. Heyl from spinach leaves (Spinacia oleracea), from which it derives its name. researchgate.netdrugfuture.com Early investigations focused on its basic chemical characterization, including the determination of its molecular formula and physical properties such as its melting point. drugfuture.com The structure of this compound was later elucidated, identifying it as (3β,5α,22E)-Stigmasta-7,22-dien-3-ol. drugfuture.com
Initial studies were primarily concerned with its presence in various plant sources and its chemical relationship to other known sterols. For instance, it was also extracted from the plant Citrullus colocynthis. drugfuture.com These foundational studies paved the way for more in-depth research into its biological activities and potential therapeutic applications.
Significance of this compound as a Research Subject
This compound has emerged as a significant subject of research due to its wide range of pharmacological properties. researchgate.net It is a bioavailable nutraceutical that can cross the blood-brain barrier, which enhances its potential for therapeutic interventions in the central nervous system. researchgate.netnih.gov Its multifaceted biological activities include anti-inflammatory, antioxidant, anticancer, antidiabetic, and neuroprotective effects. nih.govconsensus.app
The anti-inflammatory mechanisms of this compound involve the inhibition of cyclooxygenases (COX-1 and COX-2) and the attenuation of pro-inflammatory cytokines. researchgate.netnih.gov Its antioxidant properties contribute to its protective effects against cellular damage. researchgate.net In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. nih.govresearch-nexus.net Furthermore, its promising antidiabetic properties are attributed to mechanisms such as enhanced insulin (B600854) secretion and improved glucose uptake. nih.govnih.gov The neuroprotective activities of this compound are also an active area of investigation. researchgate.net The diverse and potent biological effects of this compound underscore its importance as a research subject with significant potential for the development of new therapeutic agents. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-23,25-27,30H,7,10,12-18H2,1-6H3/b9-8+/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVFJDZBLUFKCA-FXIAWGAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801044364 | |
| Record name | (3beta,5alpha,22E)-Stigmasta-7,22-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801044364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481-18-5 | |
| Record name | α-Spinasterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spinasterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3beta,5alpha,22E)-Stigmasta-7,22-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801044364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-SPINASTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LG993QX1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical and Physical Properties
Alpha-spinasterol is a stigmastane-type phytosterol with the chemical formula C29H48O. wikipedia.org Its systematic IUPAC name is (22E)-5α-Stigmasta-7,22-dien-3β-ol. wikipedia.org The molecule features a tetracyclic cyclopenta[a]phenanthrene ring structure characteristic of sterols, with a hydroxyl group at the C-3 position and a double bond in the B-ring. nih.gov
| Property | Value |
| Molecular Formula | C29H48O |
| Molar Mass | 412.70 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 168-169 °C |
| Solubility | Practically insoluble in water; Soluble in ethanol (B145695) (2 mg/mL), chloroform, and petroleum ether. |
This table summarizes the key chemical and physical properties of this compound.
Biosynthesis and Natural Occurrence
Overview of the Biosynthesis Pathway in Plants
The biosynthesis of phytosterols (B1254722), including alpha-spinasterol, in plants is a complex process that occurs through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. These pathways produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the universal five-carbon precursors for all isoprenoids.
The biosynthesis of the sterol nucleus proceeds through the cyclization of 2,3-oxidosqualene (B107256). In plants, this cyclization is catalyzed by cycloartenol (B190886) synthase to form cycloartenol. A series of subsequent enzymatic modifications, including demethylations, isomerizations, and reductions, convert cycloartenol into various phytosterols. The specific steps leading to the formation of the Δ7-double bond and the side chain structure of this compound are part of the broader sterol modification pathways in plants.
Prominent Natural Sources
This compound is found in a variety of edible and non-edible plants. researchgate.net Some of the prominent natural sources include:
| Plant Source | Family | Part of Plant |
| Spinach (Spinacia oleracea) | Amaranthaceae | Leaves |
| Cucumber (Cucumis sativus) | Cucurbitaceae | Fruits |
| Pumpkin (Cucurbita pepo) | Cucurbitaceae | Seeds |
| Watermelon (Citrullus lanatus) | Cucurbitaceae | Seeds |
| Argan (Argania spinosa) | Sapotaceae | Seed oil |
| Prickly Pear (Opuntia ficus-indica) | Cactaceae | Seed oil |
| Amaranthus species | Amaranthaceae | - |
| Gordonia ceylanica | Theaceae | - |
| Phytolacca americana | Phytolaccaceae | Roots |
| Ganoderma resinaceum | Ganodermataceae | Mycelial extract |
This table highlights some of the well-documented natural sources of this compound. researchgate.netresearch-nexus.netwikipedia.orgnih.govtind.io
Biosynthetic Pathways and Metabolic Engineering of Alpha Spinasterol
Elucidation of Alpha-Spinasterol Biosynthesis in Plants
Plant sterol biosynthesis diverges from animal and fungal sterol pathways, utilizing cycloartenol (B190886) as a key intermediate rather than lanosterol (B1674476) libretexts.orgfrontiersin.org.
The initial committed step in sterol biosynthesis begins with the triterpenoid (B12794562) precursor squalene (B77637) (PubChem CID: 638072), which is converted to 2,3-oxidosqualene (B107256) (PubChem CID: 5366020) by the enzyme squalene epoxidase (SQE) libretexts.orgmdpi.com. Subsequently, 2,3-oxidosqualene undergoes cyclization catalyzed by cycloartenol synthase (CAS) to yield cycloartenol (PubChem CID: 92110), which serves as the primary precursor for all phytosterols (B1254722) in photosynthetic organisms libretexts.orgfrontiersin.orgmdpi.comnih.govbioone.orgmdpi.com.
Following cycloartenol formation, a series of enzymatic modifications occur, including demethylation at positions C4 and C14 of the sterol skeleton, alkylation at C24, and desaturation steps, leading to the diverse array of phytosterols bioone.orgmdpi.com. This compound is specifically characterized as a Δ7-phytosterol, possessing a double bond at position 7 in its B-ring, in addition to a C22 double bond in its side chain caymanchem.comnih.gov. While the precise enzymatic cascade from cycloartenol directly to α-spinasterol is not fully detailed in current literature, enzymes like sterol C-22 desaturases, such as Cytochrome P450 710A1 (CYP710A1), are known to introduce the C-22 double bond in the sterol side chain frontiersin.orguniprot.orgresearchgate.netnih.gov. For instance, CYP710A1 has been shown to desaturate β-sitosterol to produce stigmasterol (B192456) uniprot.orgresearchgate.netnih.gov. The presence of a C22 double bond in α-spinasterol suggests the involvement of similar desaturase activities in its biosynthetic route.
The genetic regulation of α-spinasterol biosynthesis involves the modulation of key enzymes within the sterol pathway. One significant enzyme is 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), which catalyzes a rate-limiting step in the mevalonate (B85504) pathway, a precursor route to sterols libretexts.orgmdpi.com. Overexpression of Panax ginseng HMGR (PgHMGR) in Platycodon grandiflorum hairy root cultures has been shown to increase the content of phytosterols, including α-spinasterol, by 1.1 to 1.6-fold nih.govfigshare.com.
Another enzyme implicated in α-spinasterol biosynthesis is CYP710A1. Overexpression of CYP710A1 in Spinacia oleracea (spinach) has been observed to increase α-spinasterol content by 4.2-fold, suggesting its crucial role in regulating the accumulation of this specific phytosterol . This enzyme's function in forming the C-22 double bond in the sterol side chain highlights a direct genetic target for manipulating α-spinasterol levels uniprot.org.
The following table summarizes the impact of genetic modifications on α-spinasterol production:
| Genetic Modification | Organism/System | Effect on α-Spinasterol Content | Reference |
| Overexpression of PgHMGR | Platycodon grandiflorum hairy roots | 1.1 to 1.6-fold increase | nih.govfigshare.com |
| Overexpression of CYP710A1 | Spinacia oleracea | 4.2-fold increase |
Synthetic Biology Approaches for this compound Production
Synthetic biology offers powerful tools to engineer biological systems for the efficient production of complex natural compounds like α-spinasterol.
Heterologous expression involves introducing and manipulating biosynthetic gene clusters (BGCs) from one organism into a different, often more tractable, host organism (e.g., Escherichia coli or yeast) researchgate.netnih.govenergy.govescholarship.org. This approach is particularly valuable for natural products whose native production is low, difficult to scale, or involves uncultivable source organisms researchgate.netnih.govescholarship.orgnih.gov. While specific examples of heterologous expression for α-spinasterol were not found in the search results, the general principles apply. The process typically involves identifying the genes encoding the enzymes of the α-spinasterol biosynthetic pathway, cloning these genes, and assembling them into suitable vectors for expression in a chosen host researchgate.netnih.govnih.gov. Challenges can include issues with transcription, translation, protein folding, precursor availability, and product toxicity in the heterologous host researchgate.netenergy.gov.
Metabolic engineering strategies aim to optimize the flux through a biosynthetic pathway to enhance the production of a target compound energy.govnih.govnih.govmdpi.com. This can involve several approaches:
Overexpression of Rate-Limiting Enzymes: As seen with HMGR, increasing the expression of enzymes that control the rate of the pathway can significantly boost product accumulation mdpi.comnih.govfigshare.com.
Elimination of Competing Pathways: Redirecting metabolic flux away from undesired side reactions and towards α-spinasterol synthesis can improve yield nih.gov.
Codon Optimization: Adjusting gene sequences to match the codon usage of the host organism can improve the efficiency of protein translation and thus enzyme activity nih.gov.
These strategies, commonly applied to other terpenoids and natural products, hold significant potential for optimizing α-spinasterol production in engineered biological systems.
Semi-Synthetic and Chemical Synthesis Methodologies
Beyond biological production, α-spinasterol can also be obtained through semi-synthetic and total chemical synthesis routes. A notable semi-synthetic method involves its derivation from commercially available stigmasterol (PubChem CID: 5280794) chemfaces.comnih.govresearchgate.net. This process has been achieved in a five-step reaction sequence, with the Bamford-Stevens reaction identified as a key step, yielding α-spinasterol chemfaces.comnih.govresearchgate.net.
Furthermore, chemical synthesis approaches have been developed for α-spinasterol derivatives. For example, the 3-epimer of α-spinasterol, which involves an inversion of stereochemistry at the C-3 position, can be synthesized using the Mitsunobu reaction nih.gov. Related compounds like alpha-spinasterone (B30937) (PubChem CID: 24783301), which differs from α-spinasterol by a ketone group instead of a hydroxyl group, can be synthesized from stigmasterol through oxidative cleavage (ozonolysis) followed by ketone introduction (Jones oxidation) . These chemical methodologies provide alternative routes for obtaining α-spinasterol and its analogs, particularly for research and development purposes.
Synthesis from Related Steroids
The chemical synthesis of this compound and its derivatives often leverages commercially available related steroids as starting materials. One notable approach involves the synthesis of this compound from stigmasterol. This multi-step process can utilize reactions such as the Bamford-Stevens reaction, achieving a desirable yield over five steps researchgate.netchemfaces.comnih.gov.
Another method for obtaining this compound involves the hydrolysis of steryl glycosides, such as this compound glucoside. This can be achieved through enzymatic or acid hydrolysis, with enzymatic hydrolysis often preferred to avoid isomerization and artifact formation that can occur under acidic conditions .
The synthesis of schottenol, a dihydro analog of this compound, has been achieved through the hydrogenation of this compound using catalysts like platinum or Raney nickel researchgate.net.
Table 1: Key Synthetic Routes for this compound and Derivatives
| Starting Material | Target Compound | Key Reaction(s) / Process | Reference |
| Stigmasterol | α-Spinasterol | Bamford-Stevens reaction (multi-step) | researchgate.netchemfaces.comnih.gov |
| α-Spinasterol Glucoside | α-Spinasterol | Enzymatic or Acid Hydrolysis | |
| α-Spinasterol | Schottenol | Hydrogenation (Pt or Raney Ni) | researchgate.net |
Derivatization Strategies for Novel Analogs
Derivatization strategies for this compound focus on modifying its structure to create novel analogs, often with enhanced or altered biological activities. These modifications typically target the hydroxyl group at the C-3 position or the double bonds within the sterol backbone and side chain.
One common derivatization approach involves the synthesis of 3-epimers of this compound, which result from the inversion of stereochemistry at the C-3 position. Further modifications can introduce various functional groups, such as azido, amino, and amide groups, at this C-3 position nih.gov. For instance, novel this compound derivatives have been synthesized by introducing these groups at the C-3 position of either this compound or its 3-epi-α-spinasterol form. These derivatives have been evaluated for their anti-inflammatory activity, showing promising results compared to the parent compound nih.gov.
Another area of derivatization involves the formation of oxysterols from this compound. This can be achieved through processes like allylic oxidation and epoxidation. Specific examples include the synthesis of 7,8-epoxy-α-spinasterol, 22,23-epoxy-α-spinasterol, and 6-oxo-α-spinasterol. These reactions often involve acetylation, allylic oxidation using reagents like Corey-Suggs reagent, cleavage of protective groups, and Prilezhaev epoxidation researchgate.net.
Table 2: Examples of this compound Derivatization Strategies and Resulting Analogs
| Derivatization Strategy | Functional Group(s) Introduced | Resulting Analogs (Examples) | Research Finding (if applicable) | Reference |
| Stereochemical Inversion at C-3 | - | 3-epi-α-Spinasterol | Precursor for further derivatization | nih.gov |
| Introduction at C-3 | Azido, Amino, Amide | Various 3α-derivatives (e.g., 3α-8, 3α-12b, 3α-12c) | Potential anti-inflammatory activity | nih.gov |
| Oxidation/Epoxidation | Epoxy, Oxo | 7,8-epoxy-α-Spinasterol, 22,23-epoxy-α-Spinasterol, 6-oxo-α-Spinasterol | Formation influenced by processing (e.g., roasting of pumpkin seeds) | researchgate.net |
Metabolic engineering efforts in plants have also shown the potential to enhance the accumulation of phytosterols like this compound. For example, Platycodon grandiflorum hairy roots, engineered via Agrobacterium-mediated genetic transformation, have demonstrated enhanced accumulation of this compound figshare.com.
Pharmacological and Biological Activities: Mechanistic Insights
Anti-Diabetic Mechanisms of Action
Alpha-Spinasterol demonstrates significant anti-diabetic activity through its direct and indirect effects on glucose homeostasis. Its primary actions involve modulating insulin (B600854) secretion from pancreatic β-cells and regulating glucose utilization in peripheral tissues. nih.govnih.govwikidoc.orgnih.gov
This compound has been shown to enhance insulin secretion from pancreatic β-cells, particularly in response to high glucose concentrations. nih.govwikidoc.orgnih.govnih.govnih.gov This effect has been observed to be superior to that demonstrated by gliclazide, a conventional sulfonylurea commonly prescribed for type 2 diabetes. nih.govwikidoc.orgnih.govnih.gov
The mechanism by which this compound enhances glucose-stimulated insulin secretion (GSIS) involves the modulation of ion channels crucial for β-cell excitability and insulin release. This compound increases the intracellular ATP/ADP ratio, a key metabolic signal that leads to the closure of ATP-sensitive K+ (KATP) channels. wikidoc.orgnih.govnih.gov The closure of KATP channels results in membrane depolarization, which subsequently activates voltage-dependent L-type Ca2+ channels, leading to an influx of Ca2+ into the β-cells. nih.govnih.govnih.govwikipedia.orgwikipedia.org This rise in intracellular Ca2+ is a primary trigger for insulin exocytosis. nih.govnih.govwikipedia.org
Experimental evidence supports this mechanism: the insulin secretory effect of this compound is enhanced by a K+ channel blocker (glibenclamide) and an L-type Ca2+ channel agonist (Bay K 8644), both of which promote Ca2+ influx and insulin release. nih.govwikidoc.orgnih.govnih.govnih.gov Conversely, its effect is suppressed by a K+ channel activator (diazoxide) and an L-type Ca2+ channel blocker (nifedipine), which inhibit Ca2+ influx and insulin secretion. nih.govwikidoc.orgnih.govnih.govnih.gov These findings collectively indicate that this compound promotes insulin secretion by influencing the activity of KATP channels and Ca2+ influx in pancreatic β-cells. wikidoc.orgnih.gov
This compound has been demonstrated to enhance the protein expression and phosphorylation levels of insulin receptor substrate-2 (IRS-2) in pancreatic β-cells. nih.govwikidoc.orgnih.govnih.govnih.govebiohippo.com IRS-2 is a pivotal adaptor protein in the insulin signaling cascade, playing a crucial role in mediating signals from the insulin receptor to downstream pathways that regulate cell growth, survival, and glucose metabolism. fishersci.catocris.com Upregulation of IRS-2 expression is directly associated with an increase in glucose-stimulated insulin secretion, contributing to improved β-cell function. nih.govnih.gov
Treatment with this compound leads to an increased protein expression of peroxisome proliferator-activated receptor gamma (PPARγ) in pancreatic β-cells. nih.govwikidoc.orgnih.govnih.govnih.govnih.gov PPARγ is a nuclear receptor that acts as a transcription factor, regulating the expression of genes involved in lipid and glucose metabolism, adipocyte differentiation, and insulin sensitivity. nih.goveurofinsdiscovery.comtechscience.com The modulation and upregulation of PPARγ by this compound contribute to its beneficial effects on glucose homeostasis and enhanced insulin secretion from pancreatic β-cells. nih.govnih.gov
This compound has been shown to enhance the protein expression of pancreatic and duodenal homeobox 1 (PDX-1) in pancreatic β-cells. nih.govnih.govnih.govnih.gov PDX-1 is a crucial transcription factor essential for the development, differentiation, and maintenance of pancreatic β-cells. It plays a vital role in regulating insulin gene expression and is indispensable for normal glucose-stimulated insulin secretion. nih.govnih.gov The increased expression of PDX-1 by this compound contributes significantly to the improved functional capacity of β-cells and their ability to secrete insulin. nih.govnih.gov
In addition to its effects on pancreatic β-cells, this compound also positively impacts peripheral glucose metabolism by enhancing glucose uptake in insulin-sensitive tissues, particularly skeletal muscle cells. nih.govnih.govwikidoc.orgnih.govnih.gov Studies using C2C12 cells, a mouse myoblast cell line, have demonstrated that this compound significantly enhances glucose uptake without exhibiting any toxic effects on the cells. nih.govwikidoc.orgnih.gov
This improvement in glucose uptake is associated with an increased expression of key proteins involved in glucose transport and signaling within muscle cells. These include insulin receptor substrate-1 (IRS-1), AMP-activated protein kinase (AMPK), and glucose transporter type 4 (GLUT4). nih.govwikidoc.orgnih.govnih.gov GLUT4 is the primary insulin-responsive glucose transporter responsible for glucose uptake into muscle and adipose tissues. nih.govptglab.comptglab.com The upregulation of GLUT4, coupled with the phosphorylation of IRS-1 and activation of AMPK, suggests that this compound facilitates glucose uptake by promoting the translocation of GLUT4 to the plasma membrane of skeletal muscle cells, thereby enhancing glucose clearance from the bloodstream. wikidoc.orgnih.gov
Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonism
This compound is a well-characterized antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor researchgate.netnih.govchemfaces.comtocris.commedchemexpress.commedkoo.comnih.gov. This receptor is crucial for the perception of noxious stimuli and serves as a therapeutic target for novel analgesics nih.govcornell.edu. This compound demonstrates potent antagonism of TRPV1, with an IC50 value of 1.4 µM tocris.com. Mechanistically, it reduces capsaicin-mediated calcium (Ca2+) influx in in vitro studies and is capable of displacing tritiated resiniferatoxin (B1680534) ([3H]RTX) binding, indicating a direct interaction with the TRPV1 receptor tocris.comcornell.eduacs.org. Notably, unlike some other TRPV1 antagonists, this compound does not induce hyperthermia, suggesting it may act as a second-generation TRPV1 antagonist nih.govmdpi.com. Its antagonistic action on TRPV1 contributes to its ability to reduce inflammatory hypersensitivity, as demonstrated in models involving complete Freund's adjuvant (CFA) cornell.eduacs.org. Studies have also shown that this compound does not significantly affect body temperature or locomotor activity, highlighting a favorable safety profile in this regard nih.govcornell.edumdpi.com.
Attenuation of Proinflammatory Cytokines and Mediators (e.g., IL-1β, TNF-α, IL-6, PGE2)
This compound effectively attenuates the production of various proinflammatory cytokines and mediators researchgate.net. In lipopolysaccharide (LPS)-induced BV2 microglial cells, it suppresses the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) researchgate.net. Furthermore, in LPS-induced RAW264.7 cells, this compound significantly reduces the levels of IL-6, PGE2, and TNF-α researchgate.netnih.govnih.gov. A key mechanism contributing to these anti-inflammatory effects is its inhibitory action on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzyme activities. This compound exhibits IC50 values of 16.2 μM for COX-1 and 7.8 μM for COX-2, respectively researchgate.netmedchemexpress.com. The inhibition of COX-2 is known to reduce the expression of PGE2, IL-1β, IL-6, and TNF-α clinexprheumatol.org.
Table 1: Inhibition of Cyclooxygenase Enzymes by this compound
| Enzyme | IC50 (µM) |
| COX-1 | 16.2 researchgate.net |
| COX-2 | 7.8 researchgate.net |
Modulation of MAPK/NF-κB Signaling Pathways
This compound plays a role in modulating key intracellular signaling pathways, specifically the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways researchgate.net. It has been shown to suppress the LPS-induced expression of proinflammatory enzymes and inflammatory mediators through an extracellular signal-regulated kinase (ERK) pathway-dependent upregulation of Heme oxygenase-1 (HO-1) researchgate.net. In LPS-induced RAW264.7 cells, this compound inhibits the expression of phosphorylated IKKβ (p-IKKβ), phosphorylated NFκB (p-NFκB), and phosphorylated IκBα (p-IkBα) proteins, thereby indicating an inhibition of the NF-κB pathway researchgate.netnih.govnih.gov. Concurrently, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the promotion of Nrf2, HO-1, and NAD(P)H quinone dehydrogenase 1 (NQO1) protein expression researchgate.netnih.govnih.gov. Furthermore, a spinasterol glycoside (3-O-β-d-glucopyanosylspinasterol) has been observed to inhibit the phosphorylation of IκB-α and IKKα/β, as well as the translocation of NF-κB to the nucleus. This action results in a reduction of NF-κB minimal promoter transcription and NF-κB DNA binding activity nih.gov.
Nitric Oxide Synthase (iNOS) Expression Inhibition
The anti-inflammatory effects of this compound also extend to the inhibition of inducible Nitric Oxide Synthase (iNOS) expression and subsequent nitric oxide (NO) production. This compound suppresses the production of NO in LPS-induced BV2 microglial cells researchgate.net. In LPS-induced RAW264.7 cells, it significantly reduces the NO content researchgate.netnih.gov. Moreover, a spinasterol glycoside has been shown to inhibit the expression of iNOS nih.gov. Studies have also indicated that this compound can inhibit iNOS protein expression in TNF-α-induced fibroblast-like synoviocytes (FLSs) mdpi.com.
Reduction of Inflammatory Cell Infiltration
This compound demonstrates the ability to reduce inflammatory cell infiltration, a critical aspect of inflammation resolution researchgate.netnih.govchemfaces.commedchemexpress.com. Oral administration of this compound has been shown to reduce cell infiltration in injured tissue within a postoperative pain model nih.govchemfaces.com. In LPS-injected mice, this compound significantly reduces inflammatory cell infiltration chemfaces.commedchemexpress.com. Furthermore, it can inhibit both leukocyte and mononuclear cell infiltration in mice, with ID50 values of 0.006 mg/kg and 0.004 mg/kg, respectively medchemexpress.com.
Table 2: Inhibition of Inflammatory Cell Infiltration by this compound in Mice
| Cell Type | ID50 (mg/kg) |
| Leukocytes | 0.006 medchemexpress.com |
| Mononuclear Cells | 0.004 medchemexpress.com |
Chemokine Expression Modulation (e.g., CCL17, CCL22)
This compound and its derivatives have been investigated for their capacity to modulate the expression of chemokines, particularly CCL17 (Thymus and Activation-Regulated Chemokine, TARC) and CCL22 (Macrophage-Derived Chemokine, MDC) nih.gov. These chemokines are crucial biomarkers involved in immune cell trafficking, especially in conditions like skin inflammation nih.gov. Research indicates that a spinasterol glycoside (3-O-β-d-glucopyanosylspinasterol) effectively suppresses the production of both CCL17 and CCL22. This suppression occurs through the blockade of NF-κB and STAT1 activation in TNF-α and IFN-γ-induced HaCaT keratinocytes nih.gov. CCL17 and CCL22 are known to bind to the CCR4 receptor and are implicated in various inflammatory responses, including those observed in psoriasis nih.govelifesciences.orgmedicaljournals.se.
Antinociceptive and Analgesic Mechanisms
This compound exhibits significant antinociceptive and analgesic effects across various pain models researchgate.netnih.govchemfaces.comtocris.commedchemexpress.commedkoo.comnih.govcornell.edu. A primary mechanism underlying its pain-relieving properties is its action as a TRPV1 receptor antagonist nih.govtocris.comnih.govcornell.edumdpi.com. This antagonism contributes to its ability to reduce nociception induced by capsaicin (B1668287) and noxious heat cornell.edu.
In models of postoperative pain (surgical incision-induced), oral administration of this compound has been shown to reduce pain, whether administered as a pre-treatment or post-treatment nih.govchemfaces.commedchemexpress.com. It also effectively reduces mechanical allodynia induced by partial sciatic nerve ligation and both mechanical and cold allodynia caused by paclitaxel, a chemotherapy-induced neuropathic pain model nih.govchemfaces.commedchemexpress.com.
Beyond TRPV1 antagonism, this compound's inhibition of COX-1 and COX-2 enzyme activities also contributes to its analgesic effects nih.govchemfaces.commedchemexpress.commedkoo.com. This dual mechanism of action, targeting both TRPV1 and cyclooxygenases, underscores its broad antinociceptive potential. Importantly, studies have indicated that this compound does not impair locomotor activity, cause gastric damage, or lead to liver or kidney changes, suggesting a favorable profile for pain management nih.govchemfaces.commedchemexpress.comcornell.edu. The specificity of its antinociceptive effect via TRPV1 is further supported by the observation that it does not produce an effect in mice systemically pretreated with resiniferatoxin, a compound that ablates TRPV1-expressing neurons cornell.eduacs.org.
Role as a TRPV1 Antagonist
This compound is well-characterized as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. nih.govchemfaces.comtocris.comnih.govmedchemexpress.comtargetmol.comresearchgate.netnih.gov This phytosterol effectively reduces capsaicin-mediated Ca2+ influx in in vitro studies, demonstrating its ability to block TRPV1 channel activity. tocris.com The half-maximal inhibitory concentration (IC50) for this compound as a TRPV1 antagonist is reported to be 1.4 µM. tocris.com Importantly, this compound exhibits brain penetrant and orally bioavailable properties, suggesting its potential for systemic therapeutic applications. tocris.comnih.gov Unlike some other TRPV1 antagonists, this compound does not induce hyperthermia, a common adverse effect associated with the blockade of these receptors. nih.govnih.gov This characteristic enhances its therapeutic potential by mitigating a significant side effect. nih.gov Furthermore, the antagonism of TRPV1 receptors by this compound has been implicated in producing antidepressant-like effects. researchgate.net
COX-1 and COX-2 Inhibition in Pain Pathways
Beyond its interaction with TRPV1, this compound demonstrates inhibitory activity against both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2 enzymes. nih.govchemfaces.comnih.govmedchemexpress.comtargetmol.com These enzymes are pivotal in nociceptive processes, as they convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. hospitalpharmacyeurope.com Specifically, COX-2 is rapidly upregulated at sites of injury in response to tissue damage and inflammatory stimuli, contributing to a prolonged and intensified pain experience. hospitalpharmacyeurope.com The inhibition of the COX pathway by this compound contributes to its antinociceptive effects, particularly in neuropathic pain. nih.gov
The inhibitory concentrations (IC50) for this compound against COX-1 and COX-2 have been determined:
| Enzyme | IC50 (µM) |
| COX-1 | 16.17 |
| COX-2 | 7.76 |
| nih.govmedchemexpress.comtargetmol.com |
Modulation of Mechanical Allodynia in Neuropathic and Postoperative Pain Models
This compound has exhibited significant antinociceptive effects in clinically relevant models of pain in mice, including postoperative and neuropathic pain. nih.govchemfaces.comnih.govmedchemexpress.comtargetmol.comsbfte.org.br Oral administration of this compound effectively reduced postoperative pain induced by surgical incision, whether administered as a pre-treatment (0.5 hours before incision) or post-treatment (0.5 hours after incision). nih.govchemfaces.comnih.govtargetmol.comsbfte.org.br
Furthermore, this compound demonstrated efficacy in alleviating mechanical allodynia in models of neuropathic pain. It reduced mechanical allodynia induced by partial sciatic nerve ligation, a common model for nerve injury-related pain. nih.govchemfaces.comnih.govmedchemexpress.comtargetmol.comsbfte.org.br The compound also attenuated both mechanical and cold allodynia induced by paclitaxel, a chemotherapy agent known to cause neuropathic pain. nih.govchemfaces.comnih.govmedchemexpress.comtargetmol.com
The effective dose 50% (ED50) for this compound in preventing mechanical allodynia in a postoperative pain model has been compared to a standard non-steroidal anti-inflammatory drug:
| Treatment | ED50 (mg/kg) |
| This compound | 2.03 |
| Indomethacin (B1671933) | 6.53 |
| sbfte.org.br |
Impact on Inflammatory Cell Infiltration in Pain States
A crucial aspect of this compound's anti-inflammatory action is its ability to reduce inflammatory cell infiltration in injured tissues. Oral administration of this compound has been shown to decrease cell infiltration in the paw tissue of mice subjected to a postoperative pain model. nih.govchemfaces.comnih.govmedchemexpress.comtargetmol.com Histological analyses confirmed a significant reduction in the number of inflammatory cells in the paw tissue compared to the vehicle-treated group. nih.gov
Beyond direct cell infiltration, this compound also modulates the production of various pro-inflammatory cytokines and mediators. Studies in LPS-induced inflammation models, utilizing cell lines such as BV2 microglia and RAW264.7 macrophages, have demonstrated that this compound suppresses the release of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). researchgate.netnih.govnih.govnih.govresearchgate.net This compound also inhibits the expression of key inflammatory proteins, including inducible nitric oxide synthase (iNOS) and COX-2. researchgate.netnih.govresearchgate.net Further research indicates its capacity to inhibit the expression of 5-lipoxygenase (5-LOX), phosphorylated IκB kinase beta (p-IKKβ), phosphorylated nuclear factor-kappa B (p-NF-κB), and phosphorylated inhibitor of NF-κB alpha (p-IκBα) proteins, thereby influencing the NF-κB signaling pathway, a central regulator of inflammatory responses. researchgate.net
Antioxidant Defense Mechanisms
This compound also contributes to cellular protection through its potent antioxidant properties, which involve direct free radical scavenging and the activation of endogenous defense systems.
Free Radical Scavenging Activity (DPPH, ABTS)
The antioxidant activity of this compound has been evaluated using various in vitro assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2-azino-bis (3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. researchgate.netajol.inforesearchgate.netmdpi.comdntb.gov.ua While some studies generally report its antioxidant properties researchgate.netnih.govchemfaces.comnih.govmedchemexpress.comtargetmol.comnih.govresearchgate.netdntb.gov.uaresearchgate.netmdpi.com, one specific study noted weak radical scavenging activity for this compound in DPPH and ABTS assays, with percentage inhibitions of 26.93% and 35.16% respectively, making it challenging to calculate a definitive IC50 value. ajol.info
Protection Against Oxidative Stress-Induced Cellular Injury
This compound plays a protective role against oxidative stress-induced cellular injury. It has been shown to increase the cellular resistance of HT22 cells against oxidative damage caused by glutamate-induced cytotoxicity. researchgate.netnih.gov This protective effect is partly mediated through the extracellular signal-regulated kinase (ERK) pathway-dependent expression of Heme Oxygenase-1 (HO-1), an enzyme critical for antioxidant defense. researchgate.netnih.gov
Furthermore, this compound has been observed to suppress the production of intracellular reactive oxygen species (ROS) in HT22 and MC-IXC cells subjected to H2O2-induced cytotoxicity. researchgate.net In LPS-activated microglial cells, this compound significantly reduces intracellular ROS production, thereby protecting cells from oxidative stress and its detrimental effects on peroxisomal functions and microglial homeostasis. nih.gov It also enhances acyl-CoA oxidase 1 (ACOX1) activity and normalizes catalase activity in microglial cells, further contributing to its antioxidant profile. nih.gov this compound's protective mechanisms against oxidative stress also involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the increased expression of Nrf2, HO-1, and NAD(P)H quinone dehydrogenase 1 (NQO1) proteins, which are crucial components of the cellular oxidation defense system. researchgate.netresearchgate.net
Anti-Tumor and Apoptotic Mechanisms
Induction of Apoptosis in Cancer Cell Lines
This compound has been shown to induce apoptosis, a programmed cell death pathway, in various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and ovarian cancer (SKOV-3) cells nih.govresearchgate.netresearchgate.net. The induction of apoptosis is a critical strategy in cancer therapy, and this compound achieves this through several key molecular events.
One of the hallmarks of apoptosis is DNA fragmentation, where the cell's genomic DNA is cleaved into smaller fragments. Research indicates that this compound can induce DNA fragmentation in breast cancer (MCF-7) and ovarian cancer (SKOV-3) cell lines researchgate.net. Furthermore, this compound has been observed to inhibit DNA topoisomerase I and II, enzymes crucial for DNA replication and repair, which can contribute to DNA damage and subsequent fragmentation, leading to cell death koreascience.kr.
The tumor suppressor protein p53 plays a pivotal role in regulating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. Studies have shown that treatment with this compound leads to a significant increase in the expression of p53 in cancer cells nih.govresearchgate.net. This upregulation was particularly pronounced in MCF-7 and SKOV-3 cells, with SKOV-3 cells exhibiting over a 400-fold increase in relative normalized p53 expression compared to untreated cells researchgate.net. The increased expression of p53 is instrumental in mediating the apoptotic response induced by this compound nih.govresearchgate.net.
The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is crucial in determining cell fate. This compound has been found to significantly increase the expression of the pro-apoptotic protein Bax nih.govresearchgate.net. This upregulation of Bax, particularly maximized in this compound-treated MCF-7 and SKOV-3 cells, contributes to the initiation of the intrinsic apoptotic pathway, often involving mitochondrial outer membrane permeabilization and subsequent caspase activation researchgate.net.
This compound influences cell cycle progression by inducing a G0-G1 phase arrest in treated cancer cells nih.govresearchgate.net. This arrest prevents cells from progressing through the cell cycle, thereby inhibiting their proliferation. For instance, a study demonstrated that a 24-hour treatment with 1 µM this compound significantly increased the percentage of MCF-7 cells in the G0/G1 phase from 27% to 49%, accompanied by a decrease in the G2/M phase researchgate.net. This cell cycle arrest provides a critical mechanism for its anticancer effects.
Table 1: Effect of this compound on Cell Cycle Progression in MCF-7 Cells
| Cell Line | Treatment (Concentration, Duration) | G0/G1 Phase (%) (Untreated) | G0/G1 Phase (%) (Treated) | Change in G0/G1 Phase (%) |
| MCF-7 | 1 µM this compound, 24 h | 27 | 49 | +22 |
Cyclin-dependent kinases (CDKs), particularly cdk4 and cdk6, are key regulators of cell cycle progression, facilitating the transition from the G1 phase to the S phase. This compound has been observed to significantly downregulate the expression of cdk4/6 in cancer cells nih.govresearchgate.net. This downregulation is considered a contributing factor to its anti-tumor activity, as it directly impacts the cell's ability to divide and proliferate researchgate.netresearchgate.net. The inhibition of cdk4/6 by this compound contributes to the observed G0-G1 cell cycle arrest researchgate.netresearchgate.net.
Antiproliferative Activity against Various Cancer Cells
Beyond its pro-apoptotic effects, this compound exhibits broad antiproliferative activity against a range of cancer cell lines. It has demonstrated potent inhibitory effects on breast cancer cell lines (MCF-7, MDA-MB-231) and ovarian cancer cell lines (SKOV-3) in a time- and dose-dependent manner nih.gov. The efficacy of this compound varied among these cell lines, showing higher activity against MCF-7 cells compared to SKOV-3 cells, and the lowest activity against MDA-MB-231 cells nih.gov.
This compound has also shown antiproliferative activity against cervical cancer cell lines (HeLa) and murine macrophage RAW 264.7 cell lines researchgate.netcore.ac.uknih.gov. Furthermore, it has been reported to exhibit cytotoxic activity against human ovarian, cervical HeLa, and colon CACO-2 cell lines researchgate.net. However, one study noted that this compound did not induce cytotoxicity in PC-3 human prostate cancer cells researchgate.net.
Table 2: Antiproliferative Activity of this compound Against Various Cancer Cell Lines
| Cancer Cell Line | Type of Cancer | Observed Effect | Reference |
| MCF-7 | Breast Cancer | Potent inhibitory activity, higher antitumor activity, apoptosis induction, G0-G1 arrest | nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov |
| MDA-MB-231 | Breast Cancer | Potent inhibitory activity, lowest antitumor activity | nih.govnih.gov |
| SKOV-3 | Ovarian Cancer | Potent inhibitory activity, apoptosis induction | nih.govresearchgate.netresearchgate.net |
| HeLa | Cervical Cancer | Antiproliferative activity, cytotoxic activity | researchgate.netcore.ac.uknih.govnih.gov |
| RAW 264.7 | Murine Macrophage | Antiproliferative activity | core.ac.uknih.gov |
| CACO-2 | Colon Cancer | Potent cytotoxic activity | researchgate.net |
| PC-3 | Prostate Cancer | No cytotoxicity observed in one study | researchgate.net |
| 2774 | Ovarian Cancer | Affected growth | nih.gov |
Immunomodulatory Properties
General Immunomodulatory Effects
This compound demonstrates notable anti-inflammatory and immunomodulatory properties, acting through multiple mechanistic pathways. Research indicates its ability to inhibit cyclooxygenases (COX-1 and COX-2), with reported IC50 values of 16.17 µM and 7.76 µM, respectively medchemexpress.com. Furthermore, it acts as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, a target involved in pain and inflammation medchemexpress.comresearchgate.netnih.govnih.gov.
Studies have shown that this compound can attenuate proinflammatory cytokines and mediators. In lipopolysaccharide (LPS)-induced inflammation models, it has been observed to suppress the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) nih.govresearchgate.netmdpi.com. This suppression extends to inflammatory mediators, highlighting its broad anti-inflammatory scope researchgate.netnih.gov.
Mechanistically, this compound has been found to inhibit the expression of several proteins involved in inflammatory signaling pathways, including COX-2, 5-lipoxygenase (5-LOX), phosphorylated IκB kinase beta (p-IKKβ), phosphorylated nuclear factor-kappa B (p-NFκB), and phosphorylated inhibitor of kappa B alpha (p-IkBα) researchgate.net. Concurrently, it promotes the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), and NAD(P)H quinone dehydrogenase 1 (NQO1) proteins, suggesting an involvement in the inhibition of the NF-κB pathway and activation of the Nrf2/HO-1 pathway, which are crucial for regulating inflammatory responses and oxidative stress researchgate.netresearchgate.net.
Beyond cytokine modulation, this compound has also been shown to reduce leukocyte migration to inflammatory foci, further contributing to its immunomodulatory profile mdpi.com. Its antioxidant properties, including the ability to neutralize reactive oxygen species, also play a role in mitigating inflammation researchgate.netresearchgate.net.
| Mechanistic Target/Effect | Research Finding | Relevant Pathway |
|---|---|---|
| COX-1 Inhibition | IC50 = 16.17 µM medchemexpress.com | Inflammatory mediator synthesis |
| COX-2 Inhibition | IC50 = 7.76 µM medchemexpress.com | Inflammatory mediator synthesis |
| TRPV1 Receptor Antagonism | Antagonist activity medchemexpress.comresearchgate.netnih.govnih.gov | Pain and inflammation signaling |
| Pro-inflammatory Cytokine Suppression | Reduces TNF-α, IL-1β, IL-6 levels in LPS-induced models nih.govresearchgate.netmdpi.com | Immune cell activation and inflammatory cascade |
| NF-κB Pathway Inhibition | Inhibits p-IKKβ, p-NFκB, p-IkBα expression researchgate.net | Gene expression of inflammatory mediators |
| Nrf2/HO-1 Pathway Activation | Promotes Nrf2, HO-1, NQO1 expression researchgate.net | Antioxidant and anti-inflammatory defense |
| Leukocyte Migration | Reduces migration to inflammatory focus mdpi.com | Immune cell recruitment |
Benign Prostatic Hyperplasia (BPH) Attenuation
This compound has demonstrated significant potential in the attenuation of benign prostatic hyperplasia (BPH), particularly in testosterone (B1683101) propionate (B1217596) (TP)-induced rat models chemfaces.comspandidos-publications.comnih.govspandidos-publications.commdpi.comresearchgate.net. The primary mechanism observed involves its ability to counteract the hormonal imbalances that drive prostate enlargement.
In studies, this compound treatment significantly inhibited the increase in prostate size ratio (prostate weight/rat body weight) induced by TP chemfaces.comspandidos-publications.comnih.govspandidos-publications.com. This macroscopic effect was corroborated by histopathological examinations, which revealed that this compound treatment effectively suppressed TP-induced glandular hyperplasia within the prostate tissue chemfaces.comspandidos-publications.comnih.govspandidos-publications.com.
A crucial aspect of its BPH attenuating effect is its impact on androgen levels. This compound treatment led to a significant reduction in both serum and prostate levels of testosterone and dihydrotestosterone (B1667394) (DHT) spandidos-publications.comnih.govspandidos-publications.com. DHT is a potent androgen derived from testosterone and is widely recognized as a key factor in the development and progression of BPH spandidos-publications.comspandidos-publications.com. The observed reduction in prostate weight was strongly correlated with the decreased levels of DHT and testosterone, underscoring the hormonal modulation as a central mechanism of action spandidos-publications.com. This mechanism is similar to that of finasteride, a known 5α-reductase inhibitor used in BPH treatment, which works by suppressing DHT production spandidos-publications.comdrugbank.com.
Structure Activity Relationship Sar Studies of Alpha Spinasterol and Its Derivatives
Impact of Stereochemistry on Biological Activity
The specific spatial arrangement of atoms and functional groups in a molecule, known as stereochemistry, plays a pivotal role in its interaction with biological targets. In the case of alpha-spinasterol and related phytosterols (B1254722), stereochemical variations can significantly alter their pharmacological profiles.
While direct comparative studies on the biological activities of all possible stereoisomers of this compound are limited in publicly available research, studies on closely related steroidal compounds provide strong evidence for the importance of stereoselectivity. For instance, research on the anti-inflammatory activities of dihydroergosterol-glycoside anomers, which differ in the stereochemistry of the glycosidic bond, has demonstrated that β-anomers exhibit superior inhibitory effects on the expression of inflammatory chemokines CCL17 and CCL22 compared to their α-anomer counterparts. nih.gov This suggests that the orientation of the sugar moiety significantly influences the molecule's ability to interact with its biological target. The higher stability of the β-anomers in solution was proposed as a possible reason for their enhanced activity. nih.gov
This principle of stereochemical importance is a cornerstone of medicinal chemistry. The precise three-dimensional shape of a molecule determines its ability to fit into the binding site of a protein, much like a key fits into a lock. Even minor changes in the orientation of a single functional group can disrupt this interaction, leading to a partial or complete loss of biological activity. Therefore, the specific stereochemistry of this compound, including the configurations at its multiple chiral centers, is critical to its observed pharmacological effects. Further research focusing on the synthesis and biological evaluation of various this compound epimers is necessary to fully elucidate the stereochemical requirements for its diverse activities.
Influence of Functional Group Modifications on Pharmacological Profiles
The pharmacological profile of this compound can be significantly modulated by modifying its functional groups, primarily the hydroxyl group at the C-3 position and the alkyl side chain. These modifications can alter the compound's polarity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and interaction with biological targets.
Modifications of the C-3 Hydroxyl Group:
The hydroxyl group at the C-3 position is a key feature for the biological activity of many sterols. Its ability to act as a hydrogen bond donor and acceptor is often crucial for binding to target proteins.
Esterification: The conversion of the C-3 hydroxyl group into an ester can modulate the compound's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties. For example, studies on other natural compounds have shown that esterification can lead to derivatives with altered cytotoxic and antioxidant activities. nih.gov While specific studies on a wide range of this compound esters are not extensively documented in the available literature, the synthesis of esters from other terpenoids has been shown to influence their analgesic and anti-inflammatory activities. nih.govresearchgate.net
Glycosylation: The attachment of a sugar moiety to the C-3 hydroxyl group to form a glycoside can significantly impact the compound's solubility and biological activity. As seen with dihydroergosterol-glycosides, the nature and stereochemistry of the sugar can dramatically affect the anti-inflammatory profile. nih.gov
Modifications of the Side Chain:
The alkyl side chain of this compound also presents opportunities for modification to enhance or alter its biological activity.
Introduction of Functional Groups: The incorporation of polar functional groups, such as hydroxyl or carbonyl groups, into the side chain can influence the molecule's interaction with specific targets.
The following table summarizes the potential effects of functional group modifications on the pharmacological profile of this compound, based on studies of related compounds.
| Modification Site | Type of Modification | Potential Impact on Pharmacological Profile | Rationale |
|---|---|---|---|
| C-3 Hydroxyl Group | Esterification | Altered lipophilicity, potentially affecting cell permeability and target binding. nih.gov | Changes in polarity and steric bulk can influence interactions with protein binding sites. |
| C-3 Hydroxyl Group | Glycosylation | Increased water solubility, potentially altering bioavailability and target specificity. nih.gov | The sugar moiety can introduce new hydrogen bonding opportunities and change the overall shape of the molecule. |
| Side Chain | Introduction of Polar Groups | Enhanced hydrogen bonding potential, possibly leading to increased affinity for specific targets. | Polar groups can form specific interactions with amino acid residues in a protein's active site. |
| Side Chain | Alteration of Length/Unsaturation | Modified molecular shape and flexibility, which can affect how the molecule fits into a binding pocket. nih.gov | The geometry and conformational freedom of the side chain are critical for optimal receptor binding. |
Systematic synthesis and pharmacological evaluation of a library of this compound derivatives are necessary to establish a comprehensive SAR and guide the development of new therapeutic agents.
Computational Modeling and Molecular Docking for SAR Prediction
Computational modeling and molecular docking have emerged as indispensable tools in modern drug discovery, providing valuable insights into the structure-activity relationships of bioactive molecules like this compound. These in silico methods allow for the prediction of how a molecule will interact with a biological target at the atomic level, thereby guiding the rational design of more potent and selective derivatives.
Molecular docking studies have been employed to investigate the binding modes of this compound with various protein targets, including enzymes involved in inflammation such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). researchgate.netnih.govnih.gov These studies have revealed that this compound can fit into the active sites of these enzymes, forming favorable interactions with key amino acid residues. For instance, docking simulations of this compound within the COX-2 active site have shown potential hydrogen bonding and hydrophobic interactions that could explain its inhibitory activity. researchgate.net
The predictive power of these computational approaches lies in their ability to:
Identify Key Interactions: Molecular docking can pinpoint the specific amino acid residues that are crucial for the binding of this compound to its target. This information is invaluable for designing modifications that can enhance these interactions.
Predict Binding Affinities: Scoring functions used in docking programs can estimate the binding affinity of a ligand for its target, allowing for the virtual screening of large libraries of this compound derivatives to identify the most promising candidates for synthesis and biological testing.
Explain SAR Data: Computational models can provide a rational explanation for experimentally observed SAR data. For example, if a particular modification leads to a loss of activity, docking studies can often reveal that this is due to a steric clash or the loss of a critical hydrogen bond.
Guide Lead Optimization: By predicting the effects of various functional group modifications, computational modeling can guide the lead optimization process, helping medicinal chemists to prioritize the synthesis of compounds with the highest probability of success.
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique that can be used to predict the biological activity of a series of compounds based on their physicochemical properties. nih.govpjmhsonline.commetagenicsinstitute.commdpi.com A QSAR model is a mathematical equation that relates the biological activity of a set of molecules to their structural or property descriptors. While specific 3D-QSAR studies on a series of this compound derivatives are not yet widely reported, the application of such methods to other classes of anti-inflammatory agents has proven successful in identifying key structural features that govern activity. nih.gov
The following table illustrates the potential application of computational methods in the SAR-guided design of this compound derivatives.
| Computational Method | Application in SAR Prediction | Example Insight for this compound |
|---|---|---|
| Molecular Docking | Predicting the binding mode and affinity of derivatives to a target protein. nih.gov | Identifying that the C-3 hydroxyl group of this compound forms a crucial hydrogen bond with a specific amino acid in the COX-2 active site. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Developing a mathematical model to predict the biological activity of new derivatives based on their structural properties. metagenicsinstitute.com | A future QSAR model could predict that increasing the lipophilicity of the side chain to a certain extent enhances anti-inflammatory activity. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of the binding interaction. | MD simulations could reveal that a specific derivative maintains a more stable binding conformation within the target's active site compared to the parent compound. |
The integration of computational modeling with experimental synthesis and biological testing provides a powerful and efficient strategy for the exploration of the SAR of this compound and the discovery of novel therapeutic agents.
Pharmacokinetics and Biotransformation of Alpha Spinasterol
Bioavailability and Oral Absorption
Alpha-spinasterol is recognized as a bioavailable nutraceutical, indicating that it can be absorbed into the systemic circulation after oral administration to exert its effects. researchgate.netnih.gov The compound is often found in plants in glycosidic forms, such as α-spinasterol-3-O-β-D-glucopyranoside. mdpi.com It is hypothesized that these glycosides are likely hydrolyzed in the gastrointestinal tract, freeing the aglycone (this compound) for absorption. researchgate.net
While studies confirm its oral bioavailability, detailed quantitative pharmacokinetic parameters from human or animal studies, such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC), are not extensively reported in publicly available literature. These parameters are crucial for precisely defining the rate and extent of its absorption.
| Pharmacokinetic Aspect | Research Finding | Citation |
|---|---|---|
| Oral Bioavailability | Confirmed as orally bioavailable in preclinical models. | researchgate.netnih.gov |
| Absorption of Glycosides | Glycosidic forms are likely hydrolyzed in the gastrointestinal tract prior to the absorption of the aglycone. | researchgate.net |
| Quantitative Data (Cmax, Tmax, AUC) | Specific quantitative data from in vivo studies are not widely available in the reviewed literature. |
Distribution Profile in Tissues and Organs
Following absorption, a compound's distribution to various tissues and organs determines its potential sites of action. Research indicates that this compound achieves systemic distribution and can penetrate key biological sites. Notably, preclinical studies have demonstrated that after administration, this compound shows a high degree of penetration into the central nervous system, specifically the brain and spinal cord. researchgate.net
Additionally, studies investigating its effects on kidney health suggest that this compound distributes to the kidneys. It has been shown to alleviate renal tubular inflammatory injury in models of hyperuricemia, indicating its presence and activity in renal tissue. mdpi.com However, comprehensive studies detailing the specific concentrations of this compound in various organs (e.g., liver, lungs, heart, muscle) over time are limited.
| Tissue/Organ | Distribution Finding | Supporting Evidence | Citation |
|---|---|---|---|
| Brain | High penetration into brain tissue has been reported. | Preclinical in vivo studies. | researchgate.net |
| Spinal Cord | High penetration into the spinal cord has been reported. | Preclinical in vivo studies. | researchgate.net |
| Kidney | Inferred distribution to the kidney based on pharmacological activity. | Demonstrated alleviation of renal tubular inflammation. | mdpi.com |
Metabolic Fate and Excretion Pathways
The biotransformation and excretion of phytosterols (B1254722) are complex processes. For this compound, specific data on its metabolic fate is sparse. However, insights can be drawn from related compounds and general metabolic pathways. Phytosterols can undergo metabolic changes, and one known related compound is this compound 3-glucoside, which may be a metabolite or a precursor that is hydrolyzed before absorption. researchgate.net
Studies on other phytosterols have shown that they can inhibit the absorption of cholesterol and are primarily excreted through the feces. researchgate.net One study demonstrated that spinasterol increased the fecal excretion of cholesterol. researchgate.net This suggests that this compound is likely subject to limited absorption and significant fecal excretion, a common characteristic of plant sterols. The extent to which this compound is metabolized before excretion and the specific metabolites formed require further investigation. Similarly, a detailed mass balance study quantifying the routes of excretion (fecal vs. urinary) has not been widely reported.
| Process | Finding / Postulate | Citation |
|---|---|---|
| Metabolism | Specific metabolic pathways are not well-documented. This compound 3-glucoside is a known related compound. | researchgate.net |
| Primary Excretion Route | Fecal excretion is the postulated primary pathway, consistent with other phytosterols. | researchgate.net |
| Urinary Excretion | The contribution of urinary excretion to the elimination of this compound and its metabolites is not clearly defined. |
Blood-Brain Barrier Permeability Studies
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for its potential activity within the central nervous system. Multiple sources have confirmed that this compound is a brain-penetrant molecule, capable of crossing this highly selective barrier. researchgate.net This characteristic is significant as it allows the compound to potentially exert direct effects on neural tissues. The evidence for this permeability comes from preclinical research that analyzed its distribution following systemic administration. researchgate.net
| Parameter | Finding | Methodology Basis | Citation |
|---|---|---|---|
| BBB Permeability | Confirmed to cross the blood-brain barrier. | Based on in vivo tissue distribution studies in animal models. | researchgate.net |
| Quantitative Permeability Coefficient (e.g., Pe) | Specific quantitative values from in vitro or in vivo studies are not widely reported in the reviewed literature. | N/A |
Omics Approaches in Alpha Spinasterol Research
Metabolomics Studies for Understanding Metabolic Changes
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a direct functional readout of cellular activity. In the context of alpha-spinasterol research, metabolomics has been applied to identify metabolic shifts and discover compounds that are differentially regulated in response to biological processes or external stimuli.
Untargeted metabolomics aims to measure as many metabolites as possible in a sample to identify potential biomarkers or metabolic changes associated with a specific condition. This discovery-oriented approach is crucial in the initial stages of research for generating new hypotheses.
A notable application of this technique was in a study investigating resistance to Aspergillus leaf spot in cotton. nih.gov Using ultra-high performance liquid chromatography–mass spectrometry (UPLC-MS), researchers conducted non-targeted metabolite profiling of resistant and susceptible cotton varieties. nih.govnih.gov This analysis successfully identified this compound 3-glucoside as a resistance-related constitutive metabolite, highlighting its potential role as a biomarker for disease resistance in this plant. nih.govnih.gov Similarly, comparative metabolomics of Citrullus colocynthis fruit identified this compound among 72 different metabolites, helping to create a detailed chemical profile of the plant. consensus.appyoutube.com These studies demonstrate the power of untargeted metabolomics to identify key compounds, including derivatives of this compound, within a complex biological matrix. nih.govresearchgate.net
Table 1: Identification of this compound and its Derivatives in Untargeted Metabolomics Studies
| Compound Identified | Study Context | Organism | Analytical Method | Significance |
|---|---|---|---|---|
| This compound 3-glucoside | Fungal disease resistance | Cotton (Gossypium hirsutum) | UPLC-MS | Identified as a resistance-related constitutive metabolite. nih.govnih.gov |
| This compound | Chemical profiling | Colocynth fruit (Citrullus colocynthis) | UPLC-QqQ-MS | Part of a comprehensive profile of 72 metabolites. consensus.appyoutube.com |
Following the discovery phase of untargeted metabolomics, researchers often employ targeted approaches to quantify specific metabolites and understand their roles in metabolic pathways. While no studies have focused exclusively on a targeted analysis of this compound from the outset, pathway analysis of untargeted data serves a similar function by mapping identified metabolites to known biochemical pathways.
In the study on cotton leaf spot resistance, the identified differential metabolites, including the this compound derivative, were mapped using the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway library. nih.govnih.gov This analysis revealed that several metabolic pathways were significantly altered in the resistant cotton variety upon infection. nih.gov Key disturbed pathways included Alanine, aspartate, and glutamate (B1630785) metabolism, as well as glutathione (B108866) metabolism. nih.govnih.gov This integrated approach allows researchers to move from identifying a single biomarker to understanding the broader metabolic context and the functional implications of its presence. nih.gov
Proteomics Investigations of Protein Expression and Modification
Proteomics involves the large-scale analysis of proteins, including their expression levels, modifications, and interactions. Research into this compound has utilized proteomics techniques, primarily targeted methods like Western blotting, to investigate its influence on specific proteins that play critical roles in cellular signaling and disease.
Studies have shown that this compound can modulate proteins involved in glucose metabolism. In skeletal muscle cells, it was found to increase the expression of key proteins such as insulin (B600854) receptor substrate-1 (IRS-1), AMP-activated protein kinase (AMPK), and glucose transporter type 4 (GLUT4). nih.gov In pancreatic β-cells, this compound enhanced the expression of proteins including insulin receptor substrate-2 (IRS-2), peroxisome proliferator-activated receptor γ (PPARγ), and pancreatic and duodenal homeobox 1 (PDX-1). nih.gov Furthermore, research on cancer cell lines has indicated that the cytotoxic effects of this compound are associated with the overexpression of the tumor suppressor protein p53. researchgate.net These findings pinpoint specific molecular targets of this compound and clarify its mechanism of action at the protein level.
Table 2: Proteins Modulated by this compound
| Protein | Effect of this compound | Cell/Tissue Type | Associated Pathway/Process |
|---|---|---|---|
| IRS-1 (Insulin Receptor Substrate-1) | Increased phosphorylation | C2C12 skeletal muscle cells | Insulin signaling, Glucose uptake nih.gov |
| AMPK (AMP-activated protein kinase) | Increased phosphorylation | C2C12 skeletal muscle cells | Energy metabolism, Glucose uptake nih.gov |
| GLUT4 (Glucose Transporter Type 4) | Increased expression | C2C12 skeletal muscle cells | Glucose transport nih.gov |
| IRS-2 (Insulin Receptor Substrate-2) | Increased phosphorylation | INS-1 pancreatic β-cells | Insulin signaling nih.gov |
| PPARγ (Peroxisome proliferator-activated receptor γ) | Increased expression | INS-1 pancreatic β-cells | Gene regulation, Insulin secretion nih.gov |
| PDX-1 (Pancreatic and duodenal homeobox 1) | Increased expression | INS-1 pancreatic β-cells | Pancreatic development, Insulin secretion nih.gov |
| p53 | Overexpression | Breast and ovarian cancer cells | Apoptosis, Tumor suppression researchgate.net |
Gene Expression Profiling (Transcriptomics) in Response to this compound
Transcriptomics provides a snapshot of the RNA transcripts in a cell, revealing the genes that are actively being expressed. This omics layer connects the genome to the proteome and offers insights into how a compound like this compound can regulate cellular processes at the genetic level.
Gene expression studies have demonstrated that this compound can influence the transcription of genes involved in cell cycle regulation. For instance, in the context of cancer research, exposure to this compound led to the significant downregulation of cyclin D1 (CCND1), as well as cyclin-dependent kinases 4 and 6 (cdk4/6). researchgate.net These proteins are critical for cell cycle progression, and their inhibition can lead to cell cycle arrest. This transcriptomic evidence complements findings from proteomics regarding the upregulation of the p53 tumor suppressor, painting a clearer picture of the compound's anti-cancer mechanisms.
Table 3: Gene Expression Changes in Response to this compound
| Gene | Effect on Expression | Study Context | Biological Function |
|---|---|---|---|
| Cyclin D1 (CCND1) | Significantly downregulated | Cancer research | Cell cycle progression researchgate.net |
| CDK4 (Cyclin-dependent kinase 4) | Significantly downregulated | Cancer research | Cell cycle regulation researchgate.net |
| CDK6 (Cyclin-dependent kinase 6) | Significantly downregulated | Cancer research | Cell cycle regulation researchgate.net |
Integrated Multi-Omics Data Analysis
The most powerful insights often come from integrating data from multiple omics platforms. An integrated multi-omics approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a more comprehensive model of a biological system's response.
An example of this approach can be seen in research on the defense mechanisms of tea plants against blister blight disease, where transcriptomics was combined with phytohormone metabolomics. nih.gov In this study, this compound was identified as one of the differentially accumulated metabolites. nih.gov By correlating these metabolic changes with gene expression data, researchers could gain a more holistic view of the plant's defense signaling and biochemical response pathways. nih.gov Similarly, an integrated strategy combining RNA-sequencing (transcriptomics) with network pharmacology was used to explore the mechanisms of a traditional formula, which contains this compound, in treating non-alcoholic fatty liver disease. mdpi.com This type of analysis allows for the identification of key regulatory genes and their correlation with changes in the metabolic profile, providing a systems-level understanding of the therapeutic or biological effects of compounds like this compound.
Therapeutic Potential and Future Research Directions
Alpha-Spinasterol as a Lead Compound for Drug Discovery
This compound demonstrates significant potential as a lead compound in drug discovery due to its array of pharmacological activities researchgate.netontosight.aiwikipedia.org. A lead compound is a chemical entity with pharmacological or biological activity that is likely to be therapeutically useful, serving as a starting point for chemical modifications to enhance potency, selectivity, or pharmacokinetic parameters wikipedia.org.
This compound has been identified as a transient receptor potential vanilloid 1 (TRPV1) antagonist, reducing capsaicin-mediated Ca2+ influx in vitro and exhibiting antinociceptive and antiedematogenic effects in multiple mouse models of pain tocris.comrndsystems.comnih.gov. Its ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) further contributes to its anti-inflammatory and antinociceptive properties, similar to established COX inhibitors like indomethacin (B1671933) and celecoxib (B62257) nih.govchemfaces.com. This multi-target action on TRPV1 and COX enzymes suggests a broader therapeutic window and potentially reduced adverse effects compared to single-target drugs nih.gov.
Furthermore, α-spinasterol has shown promising antidiabetic properties, including enhancing insulin (B600854) secretion, reducing insulin resistance, protecting against diabetic nephropathy, increasing glucose uptake in muscle cells, and inhibiting glucose absorption from the intestine researchgate.netnih.gov. In the context of Alzheimer's disease, molecular docking studies have identified α-spinasterol as a potential candidate against Cathepsin D, suggesting its promise for further in vivo and in vitro studies in this area researchgate.net. Its neuroprotective effects are also noted, partly due to its ability to cross the blood-brain barrier researchgate.netnih.gov.
Development of Nutraceutical Formulations
This compound is recognized as a promising and safe nutraceutical molecule, indicating its suitability for incorporation into food supplements, value-added products, and nutraceutical formulations researchgate.netnih.gov. Nutraceuticals are products that offer both nutritional benefits and therapeutic effects mdpi.com. Given its bioavailability and a wide range of reported health benefits, including anti-diabetes, anti-inflammatory, hypolipidemic, antiulcer, neuroprotective, and antitumor activities, α-spinasterol is a strong candidate for developing functional foods and dietary supplements researchgate.netnih.gov.
The development of nutraceutical formulations involving α-spinasterol would aim to leverage its therapeutic properties for the management of conditions such as diabetes and chronic inflammatory diseases, as well as for general health improvement researchgate.netnih.gov. Challenges in nutraceutical formulation often involve physicochemical properties of ingredients and the need for appropriate manufacturing techniques and excipient selection mdpi.comresearchgate.net. However, the growing market for nutraceuticals, driven by increasing consumer awareness of health and wellness, presents significant opportunities for α-spinasterol-based products mdpi.com.
Combination Therapies Involving this compound
The potential of α-spinasterol extends to combination therapies, where it could be used alongside existing drugs to enhance efficacy or overcome resistance. For instance, in an in vitro study, a combination of α-spinasterol and the antibiotic ceftiofur (B124693) demonstrated a stronger synergistic antibacterial effect against pathogenic strains such as Salmonella pullorum, Streptococcus pneumoniae, Escherichia coli, and Staphylococcus aureus compared to ceftiofur alone chemfaces.comresearchgate.net. This suggests that α-spinasterol could act as an antimicrobial synergist, improving the effectiveness of conventional antibiotics researchgate.net.
In pain management, α-spinasterol's multi-target action on TRPV1 and COX enzymes makes it an attractive candidate for combination with other analgesics nih.gov. Studies have shown that combining α-spinasterol with indomethacin, a non-steroidal anti-inflammatory drug (NSAID), was more effective in preventing mechanical allodynia in mouse models of postoperative pain than indomethacin alone nih.gov. This indicates that α-spinasterol could be integrated into pain management strategies, potentially allowing for lower doses of conventional drugs and mitigating their side effects nih.gov. The concept of using agents that modulate multiple targets simultaneously is an emerging paradigm in drug discovery, particularly for complex conditions like chronic pain and cancer nih.govfrontiersin.org.
Advanced Preclinical Models for Efficacy and Safety Evaluation
To further validate the therapeutic potential of α-spinasterol, advanced preclinical models are crucial. Current research has utilized various in vitro and in vivo models, including:
In vitro studies: Evaluation of glucose uptake in skeletal muscle cells (C2C12 cells) and glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells (INS-1 cells) to assess antidiabetic effects mdpi.com. Inhibition of cyclooxygenase (COX-1 and COX-2) enzyme activities for anti-inflammatory assessment nih.gov. Assessment of TRPV1 antagonism by measuring capsaicin-mediated Ca2+ influx tocris.comrndsystems.com.
In vivo studies (mouse models): Assessment of antinociceptive effects in models of postoperative pain, neuropathic pain (e.g., partial sciatic nerve ligation-induced mechanical allodynia), and chemotherapy-induced neuropathy (e.g., paclitaxel-induced mechanical and cold allodynia) tocris.comrndsystems.comnih.govchemfaces.com. Evaluation of anti-inflammatory effects by assessing cell infiltration in injured tissue nih.govchemfaces.com. Studies on diabetic nephropathy have also been conducted researchgate.netresearchgate.net.
Future preclinical research should focus on:
Disease-specific animal models: Employing more sophisticated and clinically relevant animal models that closely mimic human disease pathologies, such as advanced models for chronic inflammatory diseases, neurodegenerative disorders (e.g., Alzheimer's disease models beyond in silico docking), and various cancer types.
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of α-spinasterol, as well as its dose-response relationships and target engagement in different tissues.
Toxicology and long-term safety studies: While current data suggests α-spinasterol is generally safe and well-tolerated in animal models, comprehensive long-term toxicology studies are needed to support its development for human use researchgate.netnih.govnih.govresearchgate.net. This includes evaluating potential interactions with other medications.
Mechanism of action elucidation: Deeper investigation into the molecular pathways and targets modulated by α-spinasterol using advanced -omics technologies (genomics, proteomics, metabolomics) to fully understand its therapeutic effects and identify potential biomarkers.
Emerging Research Areas and Unexplored Biological Activities
Beyond its established properties, α-spinasterol presents several emerging research avenues:
Antiviral activity: Recent studies have explored α-spinasterol for potential antiviral activity, including against SARS-CoV-2 researchgate.net. Further research is needed to fully characterize its antiviral mechanisms and efficacy.
Antidepressant and anxiolytic-like effects: this compound has shown anti-immobility effects in the forced swim test in mice, suggesting antidepressant-like activity, possibly linked to its TRPV1 antagonism researchgate.net. While anxiolytic effects were not consistently observed in all models, this area warrants further investigation researchgate.net.
Anticancer mechanisms: While general antitumor activity has been reported, deeper exploration into specific anticancer mechanisms, such as its effects on cancer stem cells, immune checkpoints (e.g., PD-L1 expression), and the tumor microenvironment, could reveal new therapeutic strategies researchgate.netnih.govfrontiersin.orgfrontiersin.org. Its efficacy in preventing benign prostatic hyperplasia (BPH) in animal models also highlights its potential in prostate health chemfaces.comfrontiersin.org.
Antimicrobial synergies: The synergistic effect with antibiotics suggests a broader role for α-spinasterol in combating drug-resistant infections, which is a critical area of global health concern researchgate.net.
Role in metabolic disorders: Further investigation into its impact on lipid metabolism beyond general hypolipidemic effects could reveal new applications for conditions like hypercholesterolemia or fatty liver disease researchgate.netnih.gov.
Challenges and Opportunities in this compound Research
Challenges:
Standardization of extracts: As a natural product, variations in α-spinasterol content and purity in plant extracts can pose challenges for consistent research and product development researchgate.net.
Bioavailability and formulation: While α-spinasterol is bioavailable and can cross the blood-brain barrier, optimizing its solubility and absorption for various therapeutic applications might require advanced formulation strategies, such as nanotechnology-based delivery systems researchgate.netnih.govresearchgate.net.
Lack of clinical trial data: Despite promising preclinical findings, a significant challenge is the limited number of well-designed clinical trials to support its efficacy and safety in humans frontiersin.org. This is a common hurdle for many natural compounds frontiersin.org.
Mechanistic gaps: While some mechanisms are identified (e.g., TRPV1 antagonism, COX inhibition, effects on insulin signaling), a comprehensive understanding of all its biological activities at a molecular level is still evolving researchgate.netnih.govnih.govmdpi.com.
Regulatory pathways: Navigating regulatory approvals for novel natural compounds, especially as lead drugs or nutraceuticals, can be complex due to the need for robust scientific evidence and safety profiles frontiersin.org.
Opportunities:
Natural origin and safety profile: Its origin from edible plants and generally favorable safety profile in preclinical studies make it an attractive candidate for development, potentially reducing development costs and time compared to synthetic compounds researchgate.netnih.gov.
Multi-target potential: Its ability to modulate multiple biological targets (e.g., TRPV1, COX enzymes, insulin signaling, Cathepsin D) offers a significant advantage for treating complex multifactorial diseases where single-target drugs may be insufficient researchgate.netnih.govnih.govresearchgate.netmdpi.com.
Nutraceutical market growth: The expanding global nutraceutical market provides a strong commercial incentive for developing α-spinasterol-based health products mdpi.com.
Synergistic therapies: Its potential for synergistic effects with conventional drugs opens avenues for combination therapies that could lead to improved patient outcomes and reduced side effects of existing treatments researchgate.net.
Advanced research tools: The availability of advanced molecular docking, in silico clinical trials, and -omics technologies offers powerful tools to accelerate the discovery and validation of α-spinasterol's therapeutic applications researchgate.netfrontiersin.orgfrontiersin.org.
Q & A
Q. What analytical methods are commonly used to identify and verify alpha-Spinasterol in plant extracts?
this compound is typically identified using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) . For GC-MS, hexane extracts are concentrated and analyzed with a DB-5MS column, where this compound elutes at specific retention times and displays characteristic fragmentation patterns . NMR (1H and 2D experiments like COSY and HSQC) confirms structural details, such as δ 5.16 ppm (H-22) and δ 3.57 ppm (H-3) in CDCl₃ . Researchers should cross-reference spectral data with literature and use internal standards for quantification.
Q. What are the primary biological activities of this compound, and how are these properties experimentally validated?
this compound exhibits COX-1/COX-2 inhibition (IC₅₀: 16.17 μM and 7.76 μM, respectively) and TRPV1 antagonism , validated through in vitro enzyme inhibition assays and electrophysiological studies in pain models . For anti-inflammatory activity, murine macrophage cells (e.g., RAW 264.7) are treated with lipopolysaccharide (LPS), and nitric oxide (NO) production is measured. Antioxidant effects are tested via DPPH radical scavenging assays . Dose-response curves and statistical validation (e.g., ANOVA with p < 0.05) are critical for reproducibility .
Q. What plant sources are most viable for this compound extraction, and what solvents are recommended?
Impatiens glandulifera roots are a key source, yielding ~1% this compound via hexane extraction . Triple extraction (3× hexane, 30-minute sonication) achieves >95% efficiency, as yield follows an exponential curve (r² = 0.9928) . Other sources include Argania spinosa oil, though yields are lower. Polar solvents (e.g., ethanol) are less effective due to this compound’s hydrophobicity.
Advanced Research Questions
Q. How can extraction protocols for this compound be optimized to balance efficiency and cost?
Optimization involves solvent selection (hexane vs. chloroform), extraction cycles (3× recommended), and temperature control (25°C prevents degradation). A factorial design (e.g., 3² DOE) can test variables like solvent volume and sonication time. Post-extraction, crystallization from concentrated hexane yields pure this compound needles, reducing reliance on costly chromatography . Cost-benefit analysis should compare energy use, solvent recovery, and scalability.
Q. How should researchers address contradictions in reported this compound yields across studies?
Discrepancies often arise from extraction methodologies (e.g., Soxhlet vs. sonication) and quantification techniques (GC-MS vs. HPLC). To resolve conflicts:
- Standardize protocols using certified reference materials (e.g., this compound acetate) .
- Report yields as weight/weight (%) with error margins.
- Validate methods via inter-laboratory studies . For example, Szewczyk et al. (2018) reported α-Spinasterol as a mixture with chondrillasterol (69% in leaves), complicating direct comparisons .
Q. What experimental design considerations are critical for in vivo pharmacological studies of this compound?
- Animal models : Use TRPV1-knockout mice to isolate this compound’s COX-dependent effects in pain models .
- Dosing : Calculate based on bioavailability (e.g., 10–50 mg/kg in rodents) and route (oral vs. intraperitoneal).
- Controls : Include celecoxib (COX-2 inhibitor) and capsazepine (TRPV1 antagonist) as positive controls.
- Ethics : Adhere to ARRIVE guidelines for humane endpoints and sample sizes justified by power analysis .
Q. How can multi-omics approaches enhance understanding of this compound’s mechanisms?
- Transcriptomics : RNA-seq of treated cells to identify downstream targets (e.g., NF-κB pathway).
- Metabolomics : LC-MS profiling to map lipidome changes.
- Network pharmacology : Integrate data via platforms like STRING or KEGG to predict synergistic pathways . For example, pairing this compound with β-sitosterol (found in Impatiens roots) may amplify anti-inflammatory effects through complementary mechanisms .
Methodological Best Practices
- Reproducibility : Detail extraction conditions (solvent purity, equipment model) in supplementary materials .
- Statistical rigor : Report mean ± SEM and use non-parametric tests for non-normal distributions .
- Data reporting : Use tables for NMR shifts (e.g., δ 0.55 ppm for H-18) and figures for yield curves (Fig. 1 in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
